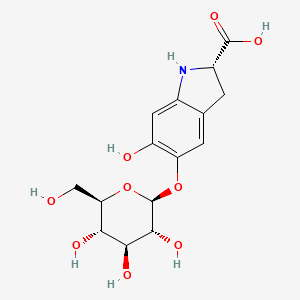

cyclo-dopa 5-O-glucoside

Description

Structure

3D Structure

Properties

CAS No. |

71242-23-4 |

|---|---|

Molecular Formula |

C15H19NO9 |

Molecular Weight |

357.31 g/mol |

IUPAC Name |

(2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO9/c17-4-10-11(19)12(20)13(21)15(25-10)24-9-2-5-1-7(14(22)23)16-6(5)3-8(9)18/h2-3,7,10-13,15-21H,1,4H2,(H,22,23)/t7-,10+,11+,12-,13+,15+/m0/s1 |

InChI Key |

PXMFPPFHRQZIHO-OLCQZNMOSA-N |

Isomeric SMILES |

C1[C@H](NC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of cyclo-dopa 5-O-glucoside?

Introduction

Cyclo-dopa 5-O-glucoside, a naturally occurring molecule of significant interest in the scientific community, stands as a pivotal intermediate in the biosynthesis of betalains, the vibrant pigments found in plants of the order Caryophyllales, such as beetroot (Beta vulgaris)[1]. Its chemical name is (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid[1]. This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, isolation, and analysis of cyclo-dopa 5-O-glucoside, tailored for researchers, scientists, and professionals in drug development. Beyond its role as a pigment precursor, the unique chemical architecture of this compound and its derivatives hints at a broader potential in medicinal chemistry and as a biomarker for the consumption of certain foods[2].

Chemical Structure and Properties

The foundational understanding of any molecule begins with its structure. Cyclo-dopa 5-O-glucoside is a derivative of cyclo-dopa (leukodopachrome), featuring a β-D-glucopyranosyl moiety attached at the 5-hydroxyl group of the indoline core[1].

Chemical Structure:

-

IUPAC Name: (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid[1]

-

Molecular Formula: C₁₅H₁₉NO₉[2]

-

Molecular Weight: 357.31 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of cyclo-dopa 5-O-glucoside is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

| Property | Value | Source |

| pKa (Strongest Acidic) | 2 | ChemAxon[2] |

| pKa (Strongest Basic) | 4.55 | ChemAxon[2] |

| Water Solubility | 27.5 g/L | ALOGPS[2] |

| logP | -2.9 | ChemAxon[2] |

| Polar Surface Area | 168.94 Ų | ChemAxon[2] |

| Hydrogen Bond Donors | 7 | ChemAxon[2] |

| Hydrogen Bond Acceptors | 10 | ChemAxon[2] |

Stereochemistry: The molecule possesses several chiral centers, with the (2S) configuration at the carboxylic acid-bearing carbon of the indoline ring being a key feature inherited from its precursor, L-DOPA. The glucose moiety is attached via a β-glycosidic bond.

Stability: Cyclo-dopa and its derivatives are known to be more stable under acidic conditions. As the pH shifts towards neutral and basic conditions, these compounds become unstable and can degrade to form indole derivatives[3]. This pH sensitivity is a critical consideration for its extraction, purification, and storage.

Biosynthesis in Plants: The Betalain Pathway

Cyclo-dopa 5-O-glucoside is a central intermediate in the biosynthesis of betacyanins, a class of red-violet betalain pigments. The pathway commences with the amino acid tyrosine and involves a series of enzymatic and spontaneous reactions.

The biosynthesis of betalains is a fascinating example of convergent evolution of plant pigments, being mutually exclusive with anthocyanins. The key steps leading to the formation of cyclo-dopa 5-O-glucoside are:

-

Hydroxylation of Tyrosine: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by a cytochrome P450 enzyme[4][5].

-

Oxidation of L-DOPA: L-DOPA is then oxidized to dopaquinone, which spontaneously cyclizes to form cyclo-DOPA (leukodopachrome)[3].

-

Glycosylation of Cyclo-DOPA: This is the pivotal step where cyclo-dopa is glycosylated at the 5-hydroxyl group to form cyclo-dopa 5-O-glucoside. This reaction is catalyzed by the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) , which utilizes UDP-glucose as the sugar donor[5][6][7].

The formation of cyclo-dopa 5-O-glucoside is a crucial branching point. It can then condense with betalamic acid (also derived from L-DOPA) to form betacyanins like betanin, the primary red pigment in beetroot[5][6].

Below is a diagram illustrating the betalain biosynthetic pathway, highlighting the position of cyclo-dopa 5-O-glucoside.

Isolation and Purification

The isolation and purification of cyclo-dopa 5-O-glucoside require careful consideration of its chemical properties, particularly its instability in neutral to alkaline conditions. Two primary approaches are outlined below: isolation from natural sources and semi-synthesis from betanin.

Protocol 1: Isolation from Natural Sources (e.g., Red Beet)

This protocol provides a general workflow for the extraction and purification of cyclo-dopa 5-O-glucoside from plant material. Optimization of specific parameters may be required depending on the starting material and available equipment.

1. Preparation of Plant Material: 1.1. Fresh red beetroots are thoroughly washed, peeled, and homogenized in a blender. 1.2. The homogenate is immediately acidified to a pH of approximately 4-5 with a suitable acid (e.g., citric acid or formic acid) to improve stability.

2. Extraction: 2.1. The acidified homogenate is extracted with an aqueous solvent, such as 80% methanol or ethanol, at a ratio of 1:5 (w/v)[8]. 2.2. The mixture is agitated for several hours at room temperature, protected from light. 2.3. The extract is then filtered and centrifuged to remove solid debris.

3. Purification: 3.1. The crude extract is concentrated under reduced pressure. 3.2. The concentrated extract is subjected to column chromatography. A common choice is a C18 solid-phase extraction (SPE) column to remove non-polar compounds. 3.3. Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient elution with an acidified mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is typically employed[9][10]. 3.4. Fractions are collected and monitored by UV-Vis spectrophotometry (detection at ~280 nm) or mass spectrometry. 3.5. Fractions containing the pure compound are pooled and lyophilized.

Protocol 2: Semi-synthesis from Betanin

Cyclo-dopa 5-O-glucoside can also be prepared from betanin via a base exchange reaction[9]. This method can be advantageous when betanin is more readily available. The procedure involves the treatment of betanin with a suitable amine to displace the betalamic acid moiety.

Characterization: The identity and purity of the isolated cyclo-dopa 5-O-glucoside should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Analysis

Accurate quantification of cyclo-dopa 5-O-glucoside in biological matrices is essential for metabolic studies and quality control of food products. HPLC coupled with a suitable detector (e.g., photodiode array or mass spectrometer) is the method of choice[9][11][12].

A validated HPLC method would typically involve:

-

Sample Preparation: Extraction from the plant matrix followed by filtration.

-

Chromatographic Separation: A C18 column with a gradient elution using an acidified mobile phase.

-

Detection: UV detection at approximately 280 nm or mass spectrometric detection for higher sensitivity and selectivity.

-

Quantification: Using an external standard curve prepared with a purified standard of cyclo-dopa 5-O-glucoside.

The concentration of cyclo-dopa 5-O-glucoside can vary significantly depending on the plant source and developmental stage.

| Plant Source | Concentration | Reference |

| Red Beet (Beta vulgaris) Juice | 0.07 to 1.9 mmol/kg | Wyler et al., 1984[9] |

| Young Beet Plants | Accumulation observed | Wyler et al., 1984 |

| Root Peels of Red Beet | Accumulation observed | Kujala et al., 2001 |

Biological Activity and Potential Applications

While the primary known biological role of cyclo-dopa 5-O-glucoside is as a precursor in betalain biosynthesis, its chemical structure, particularly the catechol moiety, suggests potential antioxidant properties[3]. The glycosylation also enhances its water solubility and may influence its bioavailability and metabolic fate.

Potential Applications:

-

Biomarker: Its presence in certain foods makes it a potential biomarker for dietary intake studies[2].

-

Drug Development: The indoline scaffold is present in various biologically active compounds, suggesting that cyclo-dopa 5-O-glucoside and its derivatives could be explored as starting materials for the synthesis of novel therapeutic agents.

-

Natural Colorant Research: A deeper understanding of its biosynthesis and stability is crucial for optimizing the production of betalain-based natural food colorants.

Further research is warranted to fully explore the biological activities and potential applications of this intriguing natural product.

References

-

Wyler, H., Meot-Ner, M., & Dreiding, A. S. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Helvetica Chimica Acta, 67(5), 1348-1355. [Link]

-

Sasaki, N., Abe, Y., Goda, Y., & Fukushima, M. (2004). Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS letters, 568(1-3), 159–162. [Link]

-

FooDB. (2022). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). In FooDB. Retrieved from [Link]

-

PubChem. (n.d.). cyclo-dopa 5-O-glucoside. In PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The betalain biosynthetic pathway. A schematic showing the enzymatic... In ResearchGate. Retrieved from [Link]

- Tanaka, Y., Sasaki, N., & Ohmiya, A. (2008). Biosynthesis of plant pigments: anthocyanins, betalains and carotenoids. The Plant Journal, 54(4), 733-749.

-

FooDB. (2022). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). In FooDB. Retrieved from [Link]

-

ResearchGate. (n.d.). The betalain biosynthetic pathway A simplified schematic representation... In ResearchGate. Retrieved from [Link]

-

MDPI. (2021). A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus. In MDPI. Retrieved from [Link]

-

Sugino, M., Nishi, M., & Nishikawa, K. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1959. [Link]

-

Journal of Medicinal Plants. (2018). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. In Journal of Medicinal Plants. Retrieved from [Link]

-

Wikimedia Commons. (2007). File:Betalain pathway.svg. In Wikimedia Commons. Retrieved from [Link]

-

NCBI. (2015). Glycosyltransferases and Glycan-processing Enzymes. In Essentials of Glycobiology. Retrieved from [Link]

-

Wikipedia. (n.d.). Betalain. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram for the reaction mixture of DL-dopa-Dglucoside. HPLC conditions. In ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Qualitative and Quantitative Determination of Phytochemicals In Aqueous Extract of Chrysophyllumalbidum Seed Kernel. In ResearchGate. Retrieved from [Link]

-

PMC. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. In PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The betalain biosynthetic pathway. The first committed step in the... In ResearchGate. Retrieved from [Link]

-

PubMed. (2009). Quantitative HPLC analysis of two key flavonoids and inhibitory activities against aldose reductase from different parts of the Korean thistle, Cirsium maackii. In PubMed. Retrieved from [Link]

-

SciELO. (2013). Development and validation of a rapid high performance liquid chromatography – photodiode array detection method for estimatio. In SciELO. Retrieved from [Link]

Sources

- 1. cyclo-dopa 5-O-glucoside | C15H19NO9 | CID 46173990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound cyclo-dopa 5-O-glucoside (FDB030765) - FooDB [foodb.ca]

- 3. pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Betalain - Wikipedia [en.wikipedia.org]

- 6. Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jmp.ir [jmp.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative HPLC analysis of two key flavonoids and inhibitory activities against aldose reductase from different parts of the Korean thistle, Cirsium maackii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo-dopa 5-O-glucoside

Introduction

Cyclo-dopa 5-O-glucoside, systematically named (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid, is a pivotal, yet often overlooked, natural product situated at a critical juncture in plant biochemistry. As a direct precursor to the vibrant red-violet betacyanin pigments found in plants of the order Caryophyllales, its chemical properties are of significant interest to researchers in drug development, food science, and plant biology.[1][2] This compound is an O-glycoside of cyclo-dopa (leucodopachrome), a metabolite of tyrosine. The addition of a glucose moiety at the 5-hydroxyl position dramatically influences the molecule's stability, solubility, and reactivity, making it a fascinating subject for chemical and biological investigation.

This technical guide provides a comprehensive overview of the physical and chemical properties of cyclo-dopa 5-O-glucoside, offering insights into its structure, stability, and biological significance. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomolecule.

Molecular Structure and Physicochemical Properties

Cyclo-dopa 5-O-glucoside is an indolyl carbohydrate and a member of the phenolic glycosides.[2] Its structure consists of a dihydroxyindoline-2-carboxylic acid core (cyclo-dopa) with a β-D-glucosyl residue attached at the C-5 hydroxyl group.

Key Physicochemical Data

A summary of the key physicochemical properties of cyclo-dopa 5-O-glucoside is presented in Table 1. These values are a combination of experimentally determined and computationally predicted data, providing a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₉ | PubChem[2] |

| Molecular Weight | 357.31 g/mol | PubChem[2] |

| IUPAC Name | (2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acid | PubChem[2] |

| Appearance | Solid (Predicted) | |

| Melting Point | 159.5 - 162.5 °C | HMDB |

| Water Solubility | 27.5 g/L (Predicted) | FooDB |

| logP (Octanol-Water Partition Coefficient) | -2.9 (Predicted) | FooDB |

| pKa (Strongest Acidic) | 2 (Predicted, Carboxylic Acid) | FooDB |

| pKa (Strongest Basic) | 4.55 (Predicted, Amine) | FooDB |

The high predicted water solubility and negative logP value are consistent with the presence of multiple hydroxyl groups and a carboxylic acid moiety, making it a highly polar molecule.

Chemical Properties and Stability

The most defining chemical characteristic of the cyclo-dopa core is its pH-dependent stability. The glycosylation at the 5-O position significantly mitigates the inherent instability of the aglycone.

pH Stability: The Critical Role of Glycosylation

The aglycone, cyclo-dopa, is notably unstable in neutral to basic conditions. It readily undergoes oxidation and rearrangement to form 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are precursors to eumelanin. This decomposition pathway is highly pH-sensitive:

-

Acidic Conditions (pH < 4): Cyclo-dopa is stable.

-

Neutral to Basic Conditions (pH > 4.5): Decomposition begins, with the rate increasing as the pH rises. At neutral pH, decomposition can occur within hours.

The presence of the 5-O-glucoside group provides steric hindrance and electronic stabilization to the catechol system, significantly slowing down the rate of oxidation and subsequent degradation. This stabilization is crucial for its biological role, allowing it to accumulate in the plant vacuole before its condensation with betalamic acid.

Reactivity

-

N-Formylation: In the presence of dilute formic acid, cyclo-dopa 5-O-glucoside can undergo N-formylation.[1]

-

Condensation with Betalamic Acid: The primary biological reaction is the spontaneous condensation of the imino group of cyclo-dopa 5-O-glucoside with the aldehyde group of betalamic acid. This reaction forms an aldimine linkage, creating the characteristic chromophore of betacyanins.

Caption: Formation of Betacyanin from its precursors.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of cyclo-dopa 5-O-glucoside. While the primary literature from Wyler et al. (1984) contains detailed spectroscopic information, this data is not widely available in public databases.[1] For illustrative purposes, the spectroscopic data for the closely related aglycone, cyclo-dopa, is presented below, with an explanation of the expected changes upon glycosylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Cyclo-dopa Hydrochloride (in D₂O): [3]

-

¹H-NMR (270 MHz, D₂O) δ (ppm): 6.98 (s, 1H), 6.91 (s, 1H), 4.97 (dd, J = 9.2, 6.9 Hz, 1H), 3.58 (dd, J = 16.3, 9.7 Hz, 1H), 3.36 (dd, J = 16.3, 6.8 Hz, 1H).

-

¹³C-NMR (68 MHz, D₂O) δ (ppm): 172.4, 146.8, 145.1, 127.0, 126.1, 112.8, 107.2, 61.5, 33.3.

Expected Changes for Cyclo-dopa 5-O-glucoside:

-

¹H-NMR: The addition of the glucose moiety will introduce a series of complex multiplets in the 3.0-5.0 ppm region corresponding to the sugar protons. The anomeric proton of the glucose will likely appear as a doublet around 4.5-5.5 ppm. The aromatic protons will also experience a shift due to the electronic effect of the glycosidic bond.

-

¹³C-NMR: Additional signals corresponding to the six carbons of the glucose moiety will be observed in the 60-105 ppm range.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for confirming the molecular formula of cyclo-dopa 5-O-glucoside.

Predicted m/z Values for C₁₅H₁₉NO₉:

| Adduct | Predicted m/z |

| [M+H]⁺ | 358.11328 |

| [M+Na]⁺ | 380.09522 |

| [M-H]⁻ | 356.09872 |

UV-Visible Spectroscopy

The UV-Vis spectrum of cyclo-dopa in 0.1 M HCl shows an absorption maximum (λmax) at 285 nm.[3] The addition of the 5-O-glucoside is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the electronic interactions.

Synthesis and Isolation

Synthesis from Betanin

Caption: Synthesis and Isolation Workflow.

Isolation from Natural Sources

Cyclo-dopa 5-O-glucoside is naturally present in significant quantities in red beet (Beta vulgaris), particularly in young plants.[1]

Step-by-Step Methodology for Isolation and Purification:

-

Extraction:

-

Homogenize fresh red beet tissue (peels are a good source) with an 80% aqueous methanol solution.

-

The acidic conditions of the plant vacuole and the use of methanol help to stabilize the compound during extraction.

-

Centrifuge the homogenate to pellet solid debris and collect the supernatant.

-

-

Purification:

-

The crude extract can be concentrated under reduced pressure.

-

High-Performance Liquid Chromatography (HPLC) is the method of choice for purification.[1]

-

A reversed-phase C18 column is typically used with a gradient of an acidic aqueous mobile phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection is typically performed using a UV-Vis detector set to the absorption maximum of the compound (around 280-290 nm).

-

Fractions containing the purified cyclo-dopa 5-O-glucoside are collected, and the solvent is removed by lyophilization or evaporation.

-

Biological Significance and Applications

Role in Betalain Biosynthesis

The primary known biological role of cyclo-dopa 5-O-glucoside is as a key intermediate in the biosynthesis of betacyanins. The formation of cyclo-dopa from L-DOPA is catalyzed by cytochrome P450 enzymes. Subsequently, the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 5-hydroxyl group of cyclo-dopa.[4] This glucosylation step is critical for stabilizing the molecule before its spontaneous condensation with betalamic acid to form the betacyanin skeleton.[5][6]

Antioxidant Properties

The catechol moiety of the cyclo-dopa structure is known to possess antioxidant activity. Studies on the aglycone, cyclo-dopa, have demonstrated its ability to scavenge DPPH radicals, with the cyclized structure and the free carboxylic acid enhancing this activity.[3] The degradation products of betanin, which include cyclo-dopa 5-O-glucoside, are known to contribute to the overall antioxidant capacity of beet extracts, even after thermal processing.[7][8]

While specific quantitative antioxidant data (e.g., Trolox equivalent antioxidant capacity) for purified cyclo-dopa 5-O-glucoside is not extensively reported, its structural similarity to other antioxidant phenolic compounds suggests it is a competent radical scavenger. The antioxidant activity of betalains is well-established, and as a direct precursor, cyclo-dopa 5-O-glucoside is an important contributor to this property.[9]

Conclusion

Cyclo-dopa 5-O-glucoside is a molecule of significant chemical and biological interest. Its physical properties are dictated by its polar nature, while its chemical stability is dramatically enhanced by the 5-O-glycosidic linkage, a feature that is essential for its role in betalain biosynthesis. As a stable precursor to vibrant natural pigments and a contributor to the antioxidant profile of its plant sources, further research into its synthesis, reactivity, and biological activities is warranted. This guide provides a foundational understanding for scientists and researchers aiming to explore the potential of this fascinating natural product in various fields of application.

References

- Wyler, H., Meot-Ner, M., & Antonsen, S. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Helvetica Chimica Acta, 67(5), 1348-1355.

-

PubChem. (n.d.). cyclo-dopa 5-O-glucoside. National Center for Biotechnology Information. Retrieved from [Link]

- Tachrim, Z. P., Nakagawa, S., Kurokawa, N., Gao, M., Gao, S., & Hashimoto, M. (2018).

- Lee, Y. L., Chen, Y. C., Chen, Y. H., Chen, C. H., & Jeng, M. F. (2022). Structural Insights into 4,5-DOPA Extradiol Dioxygenase from Beta vulgaris: Unraveling the Key Step in Versatile Betalain Biosynthesis. Journal of Agricultural and Food Chemistry, 70(10), 3273-3285.

- Kujala, T. S., Loponen, J. M., Klika, K. D., & Pihlaja, K. (2000). Betalains and phenolics in red beetroot (Beta vulgaris) peel extracts: extraction and characterisation.

- Azeredo, H. M. C. (2009). Betalains: properties, sources, applications, and stability–a review. International Journal of Food Science & Technology, 44(12), 2365-2376.

- Sasaki, N., Adachi, T., Koda, T., & Ozeki, Y. (2004). Detection of UDP-glucose: cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS letters, 568(1-3), 159-162.

- Sasaki, N., Wada, K., Koda, T., & Ozeki, Y. (2005). Isolation and characterization of cDNAs encoding an enzyme with glucosyltransferase activity for cyclo-DOPA from four o'clocks and feather cockscombs. Plant and cell physiology, 46(4), 666-670.

- Kuretake, Y., Hori, K., & Sano, T. (2023). Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity. PloS one, 18(5), e0286255.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclo-dopa 5-O-glucoside | C15H19NO9 | CID 46173990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Cyclo-dopa 5-O-glucoside

Abstract

This technical guide provides a comprehensive overview of the discovery, significance, and methodologies for the isolation and characterization of cyclo-dopa 5-O-glucoside ((2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid). As a key intermediate in the biosynthesis of betalain pigments in plants, understanding the isolation and purification of this molecule is of significant interest to researchers in plant biochemistry, natural product chemistry, and drug discovery. This document synthesizes foundational research with practical, field-proven insights to offer a robust framework for its study, from initial extraction to detailed structural elucidation.

Introduction: The Significance of Cyclo-dopa 5-O-glucoside

Cyclo-dopa 5-O-glucoside is a naturally occurring molecule first identified as a crucial precursor in the biosynthetic pathway of betacyanins, the nitrogen-containing pigments responsible for the red-violet coloration of plants in the order Caryophyllales, such as red beet (Beta vulgaris)[1]. Its discovery challenged the then-prevailing hypothesis that glucosylation occurred at the final stage of betalain synthesis, on the betanidin aglycone. Instead, the accumulation of cyclo-dopa 5-O-glucoside in young beet plants suggested a pathway where the glucose moiety is introduced at the cyclo-DOPA step, which is then followed by condensation with betalamic acid to form betanin[1][2].

The presence of this glucoside highlights a key enzymatic step catalyzed by UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase (cyclo-DOPA 5-GT)[1][2]. For researchers and drug development professionals, cyclo-dopa 5-O-glucoside is of interest not only for its role in plant metabolism but also as a stable, water-soluble catechol-containing compound with potential bioactivities stemming from its core structure, which is related to L-DOPA, a cornerstone therapeutic for Parkinson's disease.

Biosynthesis and Chemical Properties

The formation of cyclo-dopa 5-O-glucoside is an elegant enzymatic process that stabilizes the otherwise reactive cyclo-dopa intermediate. Understanding this pathway is critical for appreciating the rationale behind the chosen extraction and purification strategies.

The Betalain Biosynthetic Pathway

The biosynthesis begins with the amino acid tyrosine and proceeds through several enzymatic steps to produce cyclo-dopa. The enzyme cyclo-DOPA 5-O-glucosyltransferase then catalyzes the transfer of a glucose molecule from UDP-glucose to the 5-hydroxyl group of cyclo-dopa. This glucosylation is a critical step, as it protects the catechol moiety from oxidation and prepares the molecule for the subsequent condensation with betalamic acid.

Caption: Biosynthetic pathway leading to cyclo-dopa 5-O-glucoside and its role in betanin formation.

Physicochemical Properties

The properties of cyclo-dopa 5-O-glucoside dictate the appropriate methods for its isolation and analysis. As a glycoside of an amino acid derivative, it exhibits high polarity and water solubility.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₉NO₉ | [3] |

| Molecular Weight | 357.31 g/mol | [3] |

| Solubility | High in water and polar protic solvents (e.g., methanol, ethanol). Low in non-polar organic solvents. | [4] |

| Stability | The catechol moiety is susceptible to oxidation, especially at neutral to alkaline pH. Acidic conditions generally improve stability.[5] The glycosidic bond provides protection against oxidation compared to the aglycone.[6] | |

| Appearance | Solid | |

| pKa (predicted) | ~2 (carboxylic acid), ~4.55 (amine) | [4] |

Isolation and Purification Workflow

While a single, standardized protocol for the de novo isolation of cyclo-dopa 5-O-glucoside is not universally established, a robust and reproducible workflow can be synthesized from existing literature on betalain and red beet chemistry. The following protocol is a self-validating system designed to maximize yield and purity.

Caption: A synthesized workflow for the isolation and purification of cyclo-dopa 5-O-glucoside.

Step-by-Step Experimental Protocol

Rationale: This protocol is designed to address the key challenges in isolating cyclo-dopa 5-O-glucoside: its high polarity, susceptibility to oxidation, and the presence of numerous other water-soluble compounds in the plant matrix. The use of acidified solvent and cold temperatures is crucial for stability.[7][8] The multi-step chromatographic approach ensures the removal of pigments, sugars, and other impurities.

Part 1: Extraction

-

Source Material: Obtain fresh, young red beet (Beta vulgaris) roots, as they have been reported to contain higher relative amounts of cyclo-dopa 5-O-glucoside.[1]

-

Homogenization: Wash, peel, and dice 500 g of beet roots. Homogenize the tissue in a blender with 1.5 L of pre-chilled (4°C) 80% aqueous methanol containing 0.1% formic acid.

-

Causality: The aqueous methanol efficiently extracts polar glycosides. Formic acid lowers the pH, which is critical for preventing the oxidative degradation of the catechol moiety.[5] Chilled conditions further slow enzymatic and non-enzymatic degradation.

-

-

Extraction: Transfer the homogenate to a flask, seal, and macerate for 12-24 hours at 4°C with gentle agitation. Alternatively, for faster extraction, use an ultrasonic bath for 3 x 30-minute cycles, ensuring the temperature does not exceed 25°C.

-

Clarification: Filter the slurry through cheesecloth and then centrifuge the filtrate at 5,000 x g for 20 minutes at 4°C to pellet fine debris.

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a bath temperature not exceeding 35°C. This removes the methanol, yielding a concentrated aqueous extract.

-

Causality: Low temperature is essential to prevent thermal degradation of the target compound.

-

Part 2: Initial Purification (Column Chromatography)

-

Stationary Phase Preparation: Swell Sephadex LH-20 resin in 50% aqueous methanol. Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the slurry.

-

Causality: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium effective for separating flavonoids, glycosides, and other phenolics from sugars and more polar compounds.

-

-

Sample Loading: Adsorb the concentrated aqueous extract onto a small amount of silica gel or celite, dry it, and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of decreasingly polar solvent, starting with 100% water, then 20% methanol, 50% methanol, and finally 80% methanol.

-

Fraction Monitoring: Collect fractions (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) or analytical HPLC. For TLC, use a silica gel plate with a mobile phase such as ethyl acetate:formic acid:water (8:1:1 v/v/v) and visualize under UV light (254 nm and 365 nm).

-

Self-Validation: The fractions containing the target compound should show a distinct spot with a characteristic retention factor. Analytical HPLC provides more precise monitoring.

-

Part 3: Final Purification (Preparative HPLC)

-

System Preparation: Use a preparative high-performance liquid chromatography (prep-HPLC) system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).[9]

-

Mobile Phase: Prepare a binary solvent system: (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

-

Sample Preparation: Pool the fractions from the previous step that contain the target compound, concentrate them in vacuo, and dissolve the residue in a minimal amount of the initial mobile phase. Filter through a 0.45 µm syringe filter.

-

Gradient Elution: Inject the sample and elute with a linear gradient, for example, from 5% B to 30% B over 40 minutes, at a flow rate of 15 mL/min. Monitor the eluent at 280 nm.

-

Causality: A reversed-phase C18 column is ideal for separating polar compounds. The gradient elution allows for the separation of closely related compounds. The UV absorbance at ~280 nm is characteristic of the indole chromophore.[5]

-

-

Collection and Lyophilization: Collect the peak corresponding to cyclo-dopa 5-O-glucoside. Confirm its purity using analytical HPLC. Combine the pure fractions and lyophilize to obtain the compound as a stable, dry powder.

Structural Elucidation and Characterization

Once isolated, the identity and purity of cyclo-dopa 5-O-glucoside must be confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C18 column and a diode-array detector (DAD) is the primary method for assessing purity and for tentative identification based on retention time and UV spectrum. The UV spectrum should show a maximum absorbance around 285 nm in an acidic mobile phase.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. In positive ion mode, the expected ion would be [M+H]⁺ at m/z 358.11. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₁₉NO₉).

Tandem MS (MS/MS) can provide structural information. For O-glycosides, a characteristic fragmentation is the neutral loss of the sugar moiety (162.05 Da for glucose), resulting in a fragment ion corresponding to the aglycone (cyclo-dopa) at m/z 196.06.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. While specific published NMR data for cyclo-dopa 5-O-glucoside is scarce in the provided search results, the expected signals can be inferred from the structure and data for related compounds.

-

¹H-NMR (in D₂O): Expect signals for the aromatic protons on the indole ring, the protons of the dihydropyrrole ring, and a characteristic anomeric proton signal for the β-glucose moiety around 4.5-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz). Signals for the other sugar protons would appear in the 3.2-4.0 ppm region.

-

¹³C-NMR (in D₂O): Expect signals for the carboxyl group (~172 ppm), the aromatic carbons, the carbons of the indole core, and the six carbons of the glucose moiety, with the anomeric carbon (C-1') appearing around 100-104 ppm.[5]

-

2D-NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign all proton and carbon signals and to confirm the site of glucosylation at the C-5 position through correlations between the anomeric proton/carbon and the C-5 of the indole ring.

Conclusion and Future Directions

The isolation of cyclo-dopa 5-O-glucoside, while challenging, is achievable through a systematic approach that combines careful extraction with multi-step chromatographic purification. This guide provides a synthesized, robust framework for researchers to obtain this important biosynthetic intermediate for further study. Future research may focus on scaling up this isolation for pharmacological screening, exploring the enzymatic activity of cyclo-DOPA 5-GT from various plant sources, and utilizing the isolated compound as an analytical standard to quantify its presence in different plant species and under various physiological conditions.

References

-

The Pharma Innovation Journal. (2021, July 16). Standardization protocol of DNA isolation from Beta vulgaris. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

-

Sasaki, N., Adachi, T., Koda, T., & Ozeki, Y. (2004). Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS Letters, 568(1-3), 159-162. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46173990, cyclo-dopa 5-O-glucoside. Retrieved from [Link]

-

Martin, G. J., et al. (2023). Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water. International Journal of Molecular Sciences, 24(9), 8213. Retrieved from [Link]

-

Sarker, U., et al. (2021). Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage. Journal of Food Science and Technology, 58(10), 3848-3856. Retrieved from [Link]

-

Li, H. B., et al. (2012). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Pharmacognosy Magazine, 8(30), 123-128. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6- hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Retrieved from [Link]

-

Wang, Y., et al. (2007). Preparative separation of axifolin-3-glucoside, hyperoside and amygdalin from plant extracts by high-speed countercurrent chromatography. Journal of Chromatography B, 852(1-2), 432-436. Retrieved from [Link]

-

FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). Retrieved from [Link]

-

Seo, D. H., et al. (2010). Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides. Carbohydrate Research, 345(15), 2212-2217. Retrieved from [Link]

-

Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2845. Retrieved from [Link]

-

MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram for the reaction mixture of DL-dopa-Dglucoside. HPLC conditions. Retrieved from [Link]

-

Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. Retrieved from [Link]

-

Wu, P. C., et al. (2021). Enzymatic Synthesis of Novel Vitexin Glucosides. Molecules, 26(20), 6259. Retrieved from [Link]

-

Park, D., et al. (2009). Synthesis of dopamine and L-DOPA-alpha-glycosides by reaction with cyclomaltohexaose catalyzed by cyclomaltodextrin glucanyltransferase. Carbohydrate Research, 344(17), 2350-2356. Retrieved from [Link]

-

Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (2021). Enzymatic Synthesis of Novel Vitexin Glucosides. Retrieved from [Link]

-

Wang, Y., et al. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. Scientific Reports, 15, 12345. Retrieved from [Link]

-

Constantinescu, F., et al. (2022). Mass Spectrometry of Esterified Cyclodextrins. Polymers, 14(3), 456. Retrieved from [Link]

-

Patras, M. A., et al. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972. Retrieved from [Link]

-

Nishimura, S., et al. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1935. Retrieved from [Link]

-

ResearchGate. (2022). Effects of Five Extraction Methods on Total Content, Composition, and Stability of Flavonoids in Jujube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclo-dopa 5-O-glucoside | C15H19NO9 | CID 46173990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound cyclo-dopa 5-O-glucoside (FDB030765) - FooDB [foodb.ca]

- 5. pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of dopamine and L-DOPA-alpha-glycosides by reaction with cyclomaltohexaose catalyzed by cyclomaltodextrin glucanyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Cyclo-dopa 5-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo-dopa 5-O-glucoside, formally known as (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid, is a naturally occurring molecule of significant interest in the fields of biochemistry and pharmacology. As a derivative of cyclo-dopa (leucodopachrome), it is an intermediate in the biosynthesis of betalains, the nitrogen-containing pigments responsible for the deep red color of beetroot (Beta vulgaris) and other plants.[1] The presence of the glucosyl moiety enhances the molecule's stability and solubility, playing a crucial role in its biological storage and transport. Understanding the spectroscopic properties of cyclo-dopa 5-O-glucoside is fundamental for its identification, quantification, and characterization in complex biological matrices, as well as for the quality control of natural health products and potential pharmaceutical applications.

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data of cyclo-dopa 5-O-glucoside, offering field-proven insights for its structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For a molecule like cyclo-dopa 5-O-glucoside, electrospray ionization (ESI) is the preferred method due to the compound's polarity and thermal lability.

Molecular Ion and Isotopic Pattern

The chemical formula for cyclo-dopa 5-O-glucoside is C₁₅H₁₉NO₉, with a monoisotopic mass of approximately 357.106 g/mol .[2] In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 358.113. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of approximately 356.099. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The presence of cyclo-dopa 5-O-glucoside in red beetroot peel extracts has been confirmed by HPLC-ESI-MS.[1]

| Ion | Calculated m/z |

| [M+H]⁺ | 358.1132 |

| [M+Na]⁺ | 380.0952 |

| [M-H]⁻ | 356.0994 |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of O-glycosides is well-characterized and typically involves the cleavage of the glycosidic bond.

For cyclo-dopa 5-O-glucoside, the most prominent fragmentation pathway is the neutral loss of the glucose moiety (162.05 Da) from the precursor ion. This results in a fragment ion corresponding to the aglycone, cyclo-dopa.

-

[M+H]⁺ (m/z 358.1) → [M+H - 162.1]⁺ (m/z 196.0)

-

[M-H]⁻ (m/z 356.1) → [M-H - 162.1]⁻ (m/z 194.0)

Further fragmentation of the cyclo-dopa aglycone can occur, primarily through the loss of water (18.01 Da) and carbon dioxide (43.99 Da) from the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclo-dopa 5-O-glucoside will exhibit distinct signals for the protons of the cyclo-dopa core and the glucose moiety.

Cyclo-dopa Moiety:

-

Aromatic Protons: Two singlets are expected for the aromatic protons H-4 and H-7 of the indole ring.

-

Aliphatic Protons: The protons of the five-membered ring (H-2, H-3a, and H-3b) will appear as a set of coupled multiplets. The H-2 proton, being adjacent to the carboxylic acid and nitrogen, will be a doublet of doublets. The two H-3 protons will be diastereotopic and will appear as distinct multiplets, coupled to each other and to the H-2 proton.

Glucose Moiety:

-

Anomeric Proton (H-1'): A characteristic doublet in the downfield region (around 4.5-5.5 ppm) with a coupling constant (³J) of approximately 7-8 Hz is indicative of a β-anomeric configuration.

-

Other Sugar Protons (H-2' to H-6'): These protons will resonate as a complex series of multiplets in the region of 3.0-4.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.0-4.2 | dd | ~8, 4 |

| H-3a | ~3.0-3.2 | dd | ~16, 8 |

| H-3b | ~3.3-3.5 | dd | ~16, 4 |

| H-4 | ~6.8-7.0 | s | - |

| H-7 | ~6.5-6.7 | s | - |

| H-1' | ~4.8-5.0 | d | ~7.5 |

| H-2' - H-5' | ~3.2-3.6 | m | - |

| H-6'a | ~3.7-3.8 | dd | ~12, 5 |

| H-6'b | ~3.8-3.9 | dd | ~12, 2 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 15 distinct signals corresponding to the 15 carbon atoms in the molecule.

Cyclo-dopa Moiety:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-150 ppm). The carbons bearing hydroxyl and ether groups (C-5 and C-6) will be the most downfield in this region.

-

Aliphatic Carbons: The C-2 and C-3 carbons of the five-membered ring will be in the aliphatic region (30-60 ppm).

Glucose Moiety:

-

Anomeric Carbon (C-1'): The anomeric carbon will resonate around 100-105 ppm.

-

Other Sugar Carbons (C-2' to C-6'): The remaining four carbons of the pyranose ring (C-2' to C-5') will appear in the 70-80 ppm region, while the C-6' carbon will be at a slightly higher field (around 60-65 ppm).

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~55-60 |

| C-3 | ~30-35 |

| C-3a | ~125-130 |

| C-4 | ~110-115 |

| C-5 | ~145-150 |

| C-6 | ~140-145 |

| C-7 | ~105-110 |

| C-7a | ~130-135 |

| C=O | ~170-175 |

| C-1' | ~100-103 |

| C-2' | ~73-76 |

| C-3' | ~76-79 |

| C-4' | ~70-73 |

| C-5' | ~77-80 |

| C-6' | ~61-64 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following provides a general workflow for the isolation and spectroscopic analysis of cyclo-dopa 5-O-glucoside.

Isolation and Purification

-

Extraction: Lyophilized and powdered plant material (e.g., beetroot peel) is extracted with an 80% aqueous methanol solution.[1]

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove non-polar compounds and enrich the glycosidic fraction.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is purified by preparative HPLC on a C18 column using a gradient of water (with 0.1% formic acid) and methanol. Fractions are monitored by UV-Vis detection and collected.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1-10 µg/mL.

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes.

-

-

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 1-5 mg of the purified and lyophilized compound is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of cyclo-dopa 5-O-glucoside.

Sources

Methodological & Application

Application Notes & Protocols: High-Purity Extraction of Cyclo-dopa 5-O-glucoside from Red Beet Peels

Abstract

Red beet (Beta vulgaris) peels, often discarded as agro-industrial waste, are a rich reservoir of bioactive compounds, notably betalains and other phenolic derivatives.[1][2] Among these is cyclo-dopa 5-O-glucoside, a key intermediate in the biosynthesis of betacyanins and a compound of significant interest for its potential pharmacological activities.[3] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the extraction, purification, and analysis of cyclo-dopa 5-O-glucoside from red beet peels. The protocols herein are designed to maximize yield and purity while explaining the scientific rationale behind each critical step, ensuring both reproducibility and a deep understanding of the methodology.

Introduction: The Scientific Case for Cyclo-dopa 5-O-glucoside

Cyclo-dopa 5-O-glucoside, chemically known as (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid, is a naturally occurring phenolic glycoside.[4][5] Its significance stems from its role as a direct precursor to betanidin, the aglycone of the primary red-violet pigment in beetroot, betanin.[3] The presence of free cyclo-dopa 5-O-glucoside in red beet peels makes them a valuable and sustainable starting material for its isolation.[1][3]

This molecule is highly polar and water-soluble due to its multiple hydroxyl groups and the attached glucose moiety.[4] These characteristics dictate the entire extraction and purification strategy, which is centered on hydrophilic interactions. The protocols outlined below leverage these properties to selectively isolate the target compound from less polar constituents and other co-extracted molecules.

Principle of the Method

The overall workflow is a multi-stage process designed to progressively enrich the concentration and purity of cyclo-dopa 5-O-glucoside. It begins with an optimized solid-liquid extraction to solubilize the target compound from the solid peel matrix. This is followed by clarification to remove insoluble debris and proteins. The crucial step is a reversed-phase chromatography purification, which separates compounds based on polarity. Finally, analytical techniques are employed to confirm the identity and quantify the purity of the isolated compound.

Caption: Overall workflow for the extraction and purification of cyclo-dopa 5-O-glucoside.

Materials and Reagents

Equipment:

-

High-speed blender or grinder

-

Laboratory oven or freeze-dryer

-

Magnetic stirrer with heating plate

-

Refrigerated centrifuge

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) or Flash Chromatography system

-

Reversed-phase C18 silica gel (for chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and/or Mass Spectrometer (MS)

-

pH meter

Chemicals and Reagents:

-

Fresh red beets

-

Ethanol (EtOH), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Citric acid, ACS grade

-

Formic acid, HPLC grade

-

Ammonium sulfate, ACS grade

-

Deionized (DI) water (18.2 MΩ·cm)

Detailed Experimental Protocols

Protocol 1: Raw Material Preparation

The quality of the starting material is paramount for a successful extraction. Beet peels contain the majority of betalains, up to 54% of the total amount in the beet.[1]

-

Selection and Washing: Procure fresh, firm red beets. Wash them thoroughly under running water to remove soil and debris.

-

Peeling: Carefully peel the beets using a standard vegetable peeler. Retain the peels and process the beet flesh for other purposes.

-

Drying: To increase the efficiency of extraction and for stable long-term storage, the peels must be dried.

-

Oven Drying: Spread the peels in a single layer on a tray and dry in an oven at a low temperature (40-45°C) for 24 hours or until brittle.[6] Higher temperatures can lead to the degradation of betalains and related compounds.[7][8]

-

Freeze-Drying (Lyophilization): For maximal preservation of bioactive compounds, freeze the peels and lyophilize them until a constant weight is achieved.

-

-

Milling: Grind the dried peels into a fine powder (e.g., 30-mesh sieve) using a high-speed blender or mill.[6] This increases the surface area available for solvent interaction, significantly improving extraction efficiency. Store the powder in an airtight, light-proof container at -20°C.

Protocol 2: Optimized Solid-Liquid Extraction

This step is designed to solubilize cyclo-dopa 5-O-glucoside from the plant matrix. The choice of solvent and conditions is critical for selectivity and stability.

Causality: Cyclo-dopa 5-O-glucoside is a hydrophilic (water-loving) molecule.[4] Pure water can be used for extraction, but adding a moderate amount of a polar organic solvent like ethanol improves recovery by reducing the overall polarity of the solvent system to better match the compound's properties.[9][10] An acidic environment is crucial for stabilizing betalains, which are prone to degradation at neutral or alkaline pH.[11]

| Parameter | Recommended Value | Justification & References |

| Solvent | 20-50% Ethanol in DI Water (v/v) | Optimal for extracting polar betalains and related glucosides. Higher ethanol concentrations can inhibit extraction.[9] |

| pH Adjustment | Adjust solvent to pH 3.0-5.0 with Citric Acid | Betalains are most stable in a slightly acidic pH range.[11][12] This minimizes enzymatic and chemical degradation during extraction. |

| Solid-to-Liquid Ratio | 1:25 (w/v) | A higher solvent volume ensures complete wetting of the material and efficient mass transfer, leading to better extraction yield. |

| Temperature | 25-40°C | Low to moderate temperatures are used to prevent thermal degradation of the target compound.[13] |

| Extraction Time | 2-3 hours | Sufficient time for the solvent to penetrate the matrix and solubilize the compound. Prolonged times offer diminishing returns.[7] |

| Agitation | Continuous stirring | Ensures homogeneity and facilitates the diffusion of the solute from the solid matrix into the solvent. |

Procedure:

-

Weigh 20 g of the dried beet peel powder and transfer it to a 1000 mL beaker.

-

Add 500 mL of the pH-adjusted 20% ethanol solvent (1:25 ratio).

-

Place the beaker on a magnetic stirrer and begin continuous agitation at a moderate speed.

-

Maintain the temperature at 40°C for 3 hours. Keep the beaker covered to prevent solvent evaporation.

Protocol 3: Clarification of the Crude Extract

The crude extract contains insoluble plant debris and proteins that can interfere with subsequent purification steps.

-

Initial Filtration: Filter the extract slurry through four layers of cheesecloth to remove the bulk of the solid material. Squeeze the biomass to recover as much liquid as possible.

-

Deproteinization (Optional but Recommended): Add ammonium sulfate to the filtered extract to a final concentration of 50% saturation (w/v).[11] Incubate at 4°C for 30 minutes to precipitate proteins.

-

Centrifugation: Transfer the extract to centrifuge tubes and spin at 8,000 x g for 20 minutes at 4°C.[11][14] This will pellet the remaining fine suspended solids and precipitated proteins.

-

Final Filtration: Carefully decant the supernatant and filter it through Whatman No. 1 filter paper to obtain a clear, deep red extract.[7]

Protocol 4: Reversed-Phase Chromatographic Purification

This is the core purification step, separating cyclo-dopa 5-O-glucoside from other compounds based on polarity.

Principle: Reversed-phase chromatography uses a nonpolar stationary phase (C18 silica) and a polar mobile phase. Highly polar compounds like cyclo-dopa 5-O-glucoside have weak interactions with the C18 material and will elute early with a highly aqueous mobile phase. Less polar compounds will be retained more strongly and require a higher concentration of organic solvent to elute.

Procedure:

-

Solvent Removal: Concentrate the clarified extract using a rotary evaporator at a low temperature (<40°C) to remove the ethanol. The goal is to obtain a concentrated aqueous solution.

-

Column Preparation:

-

Prepare a column with C18 reversed-phase silica gel.

-

Equilibrate the column by washing it with 2-3 column volumes of methanol, followed by 3-4 column volumes of DI water acidified with 0.1% formic acid.

-

-

Sample Loading: Load the concentrated aqueous extract onto the equilibrated C18 column.

-

Washing (Elution of Highly Polar Impurities): Wash the column with 3-4 column volumes of acidified DI water (0.1% formic acid). This will remove sugars, organic acids, and other highly polar impurities.

-

Elution of Cyclo-dopa 5-O-glucoside: Begin a stepwise or linear gradient elution with increasing concentrations of ethanol (or methanol) in acidified water. Based on a similar protocol for betanin, cyclo-dopa 5-O-glucoside is expected to elute at a low ethanol concentration.[11]

-

Step 1: Elute with 5% EtOH in 0.1% formic acid.

-

Step 2: Elute with 10% EtOH in 0.1% formic acid.[11] Collect fractions continuously and monitor by HPLC.

-

Step 3: Continue increasing the ethanol concentration to elute more strongly retained compounds like betanin and other phenolics.

-

-

Fraction Pooling: Analyze the collected fractions using the HPLC method described below. Pool the fractions that contain pure cyclo-dopa 5-O-glucoside.

-

Final Concentration: Remove the solvent from the pooled fractions using a rotary evaporator and then lyophilize to obtain the purified compound as a powder.

Caption: Chromatographic separation principle on a reversed-phase C18 column.

Protocol 5: Analytical Quantification and Characterization

HPLC is the definitive method for both identifying and quantifying cyclo-dopa 5-O-glucoside.[3][15]

| HPLC Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 30% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | DAD at 280 nm (for phenolic compounds) |

Procedure:

-

Standard Preparation: Prepare a calibration curve using a purified analytical standard of cyclo-dopa 5-O-glucoside, if available. If not, relative quantification can be performed based on peak area.

-

Sample Preparation: Dissolve a known mass of the lyophilized final product in the mobile phase A. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample into the HPLC system. Identify the peak corresponding to cyclo-dopa 5-O-glucoside based on its retention time compared to a standard or literature values.

-

Confirmation (HPLC-MS): For unambiguous identification, couple the HPLC system to an electrospray ionization mass spectrometer (HPLC-ESI-MS). Cyclo-dopa 5-O-glucoside has a molecular weight of 357.31 g/mol .[5] The expected [M+H]⁺ ion would be at m/z 358.1.

References

-

Jannatul, M. et al. (2025). Different Methods of Betalain Extraction from Red Beetroot (Beta vulgaris L.) for Preparation of Solid Food Colour and Preparation of Beetroot Leather. ResearchGate. Available at: [Link]

-

López-López, K. et al. (2022). Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents. MDPI. Available at: [Link]

-

Sathya, S. & Baskar, R. (2021). Extraction Of Betalains From Red Beet (Beta Vulgaris, L.) And It's Potential Uses As Antimicrobial Agents Against Esbl Producing Isolates. Turkish Online Journal of Qualitative Inquiry. Available at: [Link]

-

Kujala, T. S. et al. (2001). Betalains and phenolics in red beetroot (Beta vulgaris) peel extracts. PubMed. Available at: [Link]

-

Wang, M. et al. (2020). Red Beetroot Betalains: Perspectives on Extraction, Processing, and Potential Health Benefits. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Le, T. H. et al. (2020). OPTIMIZATION OF EXTRACTION OF BETALAIN FROM RED BEETROOT (Beta vulgaris var. rubra (L.) Moq). Dalat University Journal of Science. Available at: [Link]

-

Zin, Z. M. et al. (2020). CONVENTIONAL EXTRACTION OF BETALAIN COMPOUNDS FROM BEETROOT PEELS WITH AQUEOUS ETHANOL SOLVENT. Acta Alimentaria. Available at: [Link]

-

Fathordoobady, F. et al. (2024). Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties. Food Science & Nutrition. Available at: [Link]

-

Seki, S. et al. (2023). Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study. Molecules. Available at: [Link]

-

Nurhadi, B. et al. (2022). Extraction And Characterization Of Betacyanins From Beetroot (Beta Vulgaris L.). International Journal of Progressive Sciences and Technologies. Available at: [Link]

-

Wang, M. et al. (2020). Red Beetroot Betalains: Perspectives on Extraction, Processing, and Potential Health Benefits. ResearchGate. Available at: [Link]

-

Singh, B. et al. (2024). Comprehensive analysis of phytochemical extraction of betalains from Beta vulgaris L. pomace using conventional, enzyme-assisted and ultrasonic-assisted methods. ResearchGate. Available at: [Link]

-

Wyler, H. et al. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). ResearchGate. Available at: [Link]

-

Fernando, G. S. N. (2022). Betalain pigments: isolation, characterization and in vitro antioxidant and anti-inflammatory properties. White Rose eTheses Online. Available at: [Link]

-

Kumar, Y. et al. (2024). Red Beetroot and Its By-Products: A Comprehensive Review of Phytochemicals, Extraction Methods, Health Benefits, and Applications. MDPI. Available at: [Link]

-

Lazăr, M. C. et al. (2021). Optimization of Betalain Pigments Extraction Using Beetroot by-Products as a Valuable Source. MDPI. Available at: [Link]

-

Spagnuolo, R. et al. (2022). A Novel Process for the Recovery of Betalains from Unsold Red Beets by Low-Temperature Enzyme-Assisted Extraction. PubMed Central. Available at: [Link]

-

Grembecka, M. et al. (2023). Old-Fashioned, but Still a Superfood—Red Beets as a Rich Source of Bioactive Compounds. Applied Sciences. Available at: [Link]

-

FooDB. (2015). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). FooDB. Available at: [Link]

-

Asghar, A. et al. (2024). Exploitation of red beet peel powder as a natural food ingredient in whey-fruit based beverage. Taylor & Francis Online. Available at: [Link]

-

Le, V. D. et al. (2021). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. PubMed Central. Available at: [Link]

-

Komes, D. et al. (2022). Red Beetroot and Banana Peels as Value-Added Ingredients: Assessment of Biological Activity and Preparation of Functional Edible Films. National Institutes of Health. Available at: [Link]

-

Gavan, A. et al. (2022). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. MDPI. Available at: [Link]

-

Jo, A. et al. (2020). HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia. Korea Science. Available at: [Link]

-

Apak, R. et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available at: [Link]

-

Singh, S. & Sharma, P. K. (2024). CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclodopa glucoside. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). cyclo-Dopa-glucuronylglucoside. PubChem Compound Database. Available at: [Link]

Sources

- 1. Red Beetroot and Its By-Products: A Comprehensive Review of Phytochemicals, Extraction Methods, Health Benefits, and Applications [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound cyclo-dopa 5-O-glucoside (FDB030765) - FooDB [foodb.ca]

- 5. Cyclodopa glucoside | C15H19NO9 | CID 74413859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsat.org [ijpsat.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Isolation of High-Purity Betanin from Red Beet and Elucidation of Its Antioxidant Activity against Peroxynitrite: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tojqi.net [tojqi.net]

- 13. A Novel Process for the Recovery of Betalains from Unsold Red Beets by Low-Temperature Enzyme-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Betalains and phenolics in red beetroot (Beta vulgaris) peel extracts: extraction and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Assays of Cyclo-dopa 5-O-glucoside

Abstract

This technical guide provides a comprehensive framework and detailed protocols for evaluating the in vitro antioxidant capacity of cyclo-dopa 5-O-glucoside. Cyclo-dopa 5-O-glucoside, a naturally occurring phenolic compound found in sources like red beet, is of increasing interest for its potential health benefits.[1][2] Quantifying its antioxidant activity is a critical first step in its characterization. This document outlines a multi-mechanistic approach, employing four standard assays: DPPH, ABTS, FRAP, and ORAC. By providing not only step-by-step protocols but also the underlying scientific rationale, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools for a robust and reliable assessment of this molecule's antioxidant potential.

Introduction: The Rationale for a Multi-Assay Approach

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions.[3][4] Antioxidants mitigate this damage by neutralizing ROS, and there is significant interest in identifying novel antioxidant compounds from natural sources.[3] Cyclo-dopa 5-O-glucoside, a derivative of the melanin precursor cyclo-dopa, is a promising candidate due to its phenolic structure.[2][5]

In vitro antioxidant assays serve as a rapid, cost-effective, and essential primary screen to determine the potential of a compound.[6][7] However, no single assay can fully capture the complex nature of antioxidant activity.[6] Antioxidants can act via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[8][9] Therefore, employing a panel of assays operating through different mechanisms is crucial for a comprehensive evaluation. This guide details protocols for two predominantly SET-based assays (ABTS, FRAP), one mixed-mode assay (DPPH), and one HAT-based assay (ORAC) to provide a holistic antioxidant profile of cyclo-dopa 5-O-glucoside.[8][9][10][11]

Caption: Classification of the four selected antioxidant assays by their primary mechanism.

Analyte Profile: Cyclo-dopa 5-O-glucoside

A thorough understanding of the analyte's chemical properties is paramount for accurate and reproducible results.

2.1. Chemical and Physical Properties

-

Structure: Cyclo-dopa 5-O-glucoside is a phenolic glycoside, specifically an indolyl carbohydrate.[2][12] The presence of hydroxyl groups on the indoline ring is expected to be the primary source of its antioxidant activity.

-

Molecular Formula: C₁₅H₁₉NO₉[5]

-

Molecular Weight: 357.31 g/mol [5]

-

Solubility: It is a water-soluble compound.[12]

2.2. Critical Consideration: pH Stability The stability of the parent compound, cyclo-dopa, is highly pH-dependent. It is stable in acidic conditions (pH < 4) but decomposes rapidly at neutral or basic pH.[13][14] While the 5-O-glucoside moiety is expected to confer greater stability, it is crucial to handle the compound under appropriate pH conditions to prevent degradation.

2.3. Preparation of Stock and Working Solutions Causality: To ensure the integrity of the analyte, all solutions should be freshly prepared in a slightly acidic buffer and protected from light to prevent auto-oxidation.

-

Stock Solution (e.g., 10 mM): Accurately weigh the required amount of cyclo-dopa 5-O-glucoside powder. Dissolve it in a suitable solvent. Given its stability profile, 75 mM potassium phosphate buffer (pH 6.5-7.0) is a common choice for ORAC, while assays like FRAP are performed in an acidic buffer. For DPPH and ABTS, methanol or ethanol are often used. If using an organic solvent, ensure it is compatible with the assay and that the final concentration in the well is minimal to avoid interference.

-

Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent. The concentration range should be determined empirically but typically spans from low micromolar (µM) to millimolar (mM) levels.

Experimental Workflow Overview

A systematic workflow ensures consistency and minimizes error. The process involves preparing the analyte and standards, running each of the four assays in parallel on a 96-well plate, and then analyzing the data to determine antioxidant capacity.

Caption: General experimental workflow for assessing antioxidant capacity.

Detailed Assay Protocols

The following protocols are optimized for a 96-well microplate format, which is suitable for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, it is reduced to the pale yellow diphenylpicrylhydrazine.[15] The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity.[15] This assay is technically simple and rapid.[9]

Caption: Reaction scheme for the DPPH assay.

-

Reagents and Materials:

-

DPPH (M.W. 394.32)

-

Methanol (spectrophotometric grade)

-

Cyclo-dopa 5-O-glucoside working solutions

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

-

96-well clear, flat-bottom plates

-

Microplate reader capable of reading absorbance at 517 nm

-

-

Reagent Preparation:

-

DPPH Working Solution (approx. 120 µM): Dissolve ~2.4 mg of DPPH in 50 mL of methanol.[16] Adjust the concentration with methanol until the absorbance at 517 nm is 1.00 ± 0.05.[17] Store this solution in an amber bottle at 4°C. Prepare fresh daily.

-

Trolox Standards: Prepare a 1 mM stock solution of Trolox in methanol. Create serial dilutions (e.g., 0-200 µM) in methanol.

-

-

Assay Protocol:

-

Pipette 20 µL of the blank (methanol), Trolox standards, and cyclo-dopa 5-O-glucoside samples into respective wells of the 96-well plate (in triplicate).

-

Add 180 µL of the DPPH working solution to all wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16][17]

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate Percent Inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of the DPPH solution with the blank).

-

Determine IC₅₀: Plot the % Inhibition versus the concentration of cyclo-dopa 5-O-glucoside. The IC₅₀ is the concentration required to inhibit 50% of the DPPH radicals.

-

Calculate Trolox Equivalents (TEAC): Plot the % Inhibition versus the concentration of Trolox standards to create a calibration curve.[18] Use the linear regression equation to express the antioxidant capacity of the sample in µM Trolox Equivalents (TE).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: ABTS is oxidized with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[19] Antioxidants reduce the pre-formed radical, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[19] This assay is advantageous as it is soluble in both aqueous and organic media, allowing for the analysis of hydrophilic and lipophilic compounds.[20]

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethanol or PBS for dilution

-

Cyclo-dopa 5-O-glucoside working solutions

-

Trolox for standard curve

-

96-well clear, flat-bottom plates

-

Microplate reader capable of reading absorbance at 734 nm

-

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

-

Potassium Persulfate Stock (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

-